Aprotinin, a serine protease inhibitor, has been widely used as a valuable tool in scientific research, particularly for studying protein interactions and conformation at the molecular level []. Its ability to inhibit specific enzymes allows researchers to isolate and analyze specific protein interactions, providing valuable insights into protein function and cellular processes [].
Aprotinin's role in inhibiting certain enzymes involved in blood clotting (hemostasis) and clot breakdown (fibrinolysis) makes it a valuable tool for researchers studying these processes []. By studying the effects of aprotinin on these pathways, researchers can gain a deeper understanding of how these systems work and how they contribute to various diseases and conditions [].
Recent research suggests that aprotinin may have antiviral properties, particularly against influenza viruses []. Studies have shown that aprotinin can inhibit the activity of certain enzymes essential for viral entry into host cells, potentially offering a new avenue for antiviral drug development []. However, further research is needed to determine the efficacy and safety of aprotinin for this purpose [].
Beyond its established uses, aprotinin is being explored for its potential applications in various research areas. These include:
Antilysin is a complex protein compound with the molecular formula . It plays a crucial role in neutralizing the effects of lysin, a toxin produced by certain bacteria. Antilysin functions as an antitoxin, providing a defense mechanism against bacterial infections by binding to lysin and inhibiting its harmful effects. Its structure is characterized by multiple disulfide bonds that contribute to its stability and functionality in various biological environments.
Aprotinin acts as a competitive inhibitor of serine proteases, a group of enzymes crucial for various biological processes, including blood clotting, inflammation, and cell signaling []. It binds to the active site of these enzymes, preventing them from cleaving their target substrates. This inhibitory action can modulate various physiological pathways, depending on the specific protease being targeted [].
For instance, in the context of blood clotting, aprotinin inhibits plasmin, an enzyme responsible for breaking down blood clots. This can be beneficial during surgery by reducing blood loss []. However, this mechanism can also have potential drawbacks, as excessive inhibition of clotting factors can increase the risk of thrombosis (blood clot formation).
Aprotinin has been associated with some safety concerns, leading to restrictions on its clinical use.
The reactions involving antilysin are crucial for understanding its role in toxin-antitoxin dynamics, particularly in the context of bacterial pathogenesis.
Antilysin exhibits significant biological activity as an antitoxin. Its primary functions include:
Research indicates that antilysin's effectiveness can vary based on environmental factors such as pH and temperature, which influence its structural integrity and binding affinity .
The synthesis of antilysin can be achieved through various methods, including:
Recent studies highlight the importance of optimizing these synthesis methods to enhance yield and activity .
Antilysin has several important applications:
Interaction studies have focused on the binding dynamics between antilysin and lysin. Key findings include:
These studies are essential for understanding how modifications to antilysin could enhance its therapeutic potential .
Several compounds exhibit similarities to antilysin in terms of structure or function. These include:
Compound | Function | Unique Feature |
---|---|---|
Antilysin | Neutralizes lysin | Specificity towards bacterial toxins |
Lysin | Causes cell lysis | Directly toxic to host cells |
Antitoxins | General neutralization of toxins | Broader range of target toxins |
Immunoglobulins | Bind various antigens | Diverse specificity across pathogens |
Antilysin's uniqueness lies in its specific role against bacterial lysins, distinguishing it from other antitoxins and immunoglobulins which may target a broader spectrum of pathogens .
Antilysin, also known as aprotinin or bovine pancreatic trypsin inhibitor, exhibits the molecular formula C284H432N84O79S7 [2] [9]. This complex chemical composition reflects the protein's sophisticated structure as a polypeptide containing 284 carbon atoms, 432 hydrogen atoms, 84 nitrogen atoms, 79 oxygen atoms, and 7 sulfur atoms [2] [9]. The molecular formula represents a single-chain polypeptide consisting of 58 amino acid residues [8] [12]. The presence of seven sulfur atoms is particularly significant as these contribute to the formation of three disulfide bridges that are crucial for the protein's structural integrity [16]. The protein contains 16 different amino acid types arranged in a specific sequence that confers its unique biological properties [8].
The molecular weight of antilysin has been precisely determined through multiple analytical methods. Mass spectrometry analysis confirms a molecular weight of 6511.44 Da [9], with some sources reporting slight variations at 6512 Da [8] [12] and 6511.51 g·mol−1 [8]. Electrospray ionization mass spectrometry has been particularly valuable for molecular weight determination, allowing for high precision measurements [26]. The protein typically exhibits multiple charge states during electrospray ionization analysis, which can be deconvoluted to determine the accurate molecular mass [26]. Control samples of antilysin resolved into a single peak of mass 6510 Da under optimal analytical conditions [26]. The molecular weight determination is critical for quality control and structural characterization of the protein.
Antilysin demonstrates characteristic spectroscopic properties that facilitate its identification and analysis. The protein exhibits an extinction coefficient of E1% = 8.4 at 280 nm in water [24], with some sources reporting E280 nm, 1 cm (1 mg/ml) = 0.84 [16]. Ultraviolet-visible spectroscopy reveals absorption characteristics typical of proteins containing aromatic amino acid residues [25]. The protein's spectroscopic behavior is influenced by its compact tertiary structure and the presence of disulfide bonds [16]. Nuclear magnetic resonance spectroscopy has been employed to study the protein's structural dynamics and confirm its folding patterns [25]. The spectroscopic properties remain stable across a wide pH range, reflecting the protein's inherent structural stability [34].
The complete amino acid sequence of antilysin has been well-characterized and consists of 58 residues arranged as follows: RPDFC LEPPY TGPCK ARIIR YFYNA KAGLC QTFVY GGCRA KRNNF KSAED CMRTC GGA [8] [16]. This sequence represents a monomeric globular polypeptide derived from bovine lung tissue [8]. The sequence contains 10 positively charged lysine and arginine side chains and only 4 negative aspartate and glutamate residues, making the protein strongly basic with an isoelectric point of 10.5 [8] [24]. The amino acid composition includes critical residues that contribute to the protein's inhibitory function against serine proteases [11]. The sequence has been confirmed through multiple analytical techniques including amino acid composition analysis and N-terminal amino acid sequence determination [12].
Several amino acid residues within the antilysin sequence serve critical functional roles. Lysine at position 15 represents the active center of the molecule and serves as the P1 residue that interacts directly with the active site of target serine proteases [16] [21] [31]. Arginine residues at positions 17 and 39 are responsible for the strong inhibitory properties due to their basic nature [31] [35]. These residues contribute approximately 50% of intermolecular hydrogen bond and van der Waals contacts in enzyme-inhibitor complexes [21]. Cysteine residues at positions 5, 14, 30, 38, 51, and 55 are essential for disulfide bridge formation [16]. The specificity pocket formation involves residues Pro-13, Cys-14, Lys-15, Ala-16, Arg-17, and Ile-18, which collectively determine the protein's selectivity for different proteases [20] [21].
Extensive crystallographic studies have elucidated the three-dimensional structure of antilysin. The protein has been crystallized in multiple space groups, with high-resolution structures available at resolutions ranging from 1.00 Å to 2.8 Å [29]. The crystal structure reveals a compact, pear-shaped molecule with dimensions of approximately 29 Å in length and 19 Å in diameter [35]. X-ray crystallographic analysis has been performed using various crystal forms, including crystal form II at 1.00 Å resolution [29]. The crystallographic data shows that antilysin adopts a stable conformation with well-defined electron density maps that clearly reveal atomic positions [10] [14]. The crystal structures demonstrate that the protein maintains its native fold across different crystallization conditions and in complex with various ligands [10] [32].
The secondary structure of antilysin consists of several distinct elements that contribute to its overall stability. The protein contains a double-stranded antiparallel beta-sheet structure spanning residues Ala-16 to Gly-36, which forms a right-handed twisted configuration [31] [35]. Both the N-terminal and C-terminal regions adopt alpha-helical conformations [31]. The N-terminal helix encompasses residues Pro-2 to Glu-7, while the C-terminal helix spans residues Ser-47 to Gly-56 [31]. The secondary structure is stabilized by twelve hydrogen bonds distributed throughout the molecule [31]. A salt bridge forms between Arg-20 and Glu-49, providing additional structural stability [31]. The beta-sheet region undergoes a right-handed double helical twist with 14 residues per turn [35].
The tertiary structure of antilysin represents a highly compact and stable configuration classified as the 'small SS-rich' type [8]. The protein folds into a globular structure containing a twisted beta-hairpin and a C-terminal alpha-helix [8]. The hydrophobic amino acid residues are predominantly located in the interior of the molecule, while hydrophilic residues are positioned on the exterior surface exposed to the aqueous environment [35]. This arrangement results in an exceptionally compact tertiary structure that contributes to the protein's remarkable stability against denaturation [35]. The folding pattern creates a stable, compact tertiary structure that maintains its integrity under harsh conditions including high temperature, acids, alkalis, and organic solvents [35]. The tertiary configuration forms a specificity pocket that is essential for protease recognition and binding [31].
Antilysin contains three disulfide bridges that are critical for its structural integrity and function. The disulfide bonds connect cysteine residues at positions Cys5-Cys55, Cys14-Cys38, and Cys30-Cys51 [16] [31]. These cross-links create a highly stable three-dimensional framework that maintains the protein's compact structure [12]. The disulfide bridge between Cys14 and Cys38 is particularly important as it forms the specificity pocket essential for protease recognition [31]. The disulfide bonds are positioned strategically throughout the protein sequence to maximize structural stability [16]. The formation of these disulfide bridges occurs during protein folding and is essential for achieving the native, biologically active conformation [18].
The disulfide bridges in antilysin make substantial contributions to the protein's exceptional structural stability. These covalent linkages act as molecular safety pins, keeping parts of the polypeptide firmly attached to one another [17]. The disulfide bonds are much stronger than other types of bonds that contribute to tertiary structure, providing resistance to denaturation under extreme conditions [17]. The Cys14-Cys38 disulfide bridge is readily cleaved by reducing agents such as 2-mercaptoethanol, demonstrating its accessibility and importance for maintaining structural integrity [34]. The three disulfide bridges collectively contribute to the protein's remarkable stability against high temperature, acids, alkalies, organic solvents, and proteolytic degradation [34] [35]. Only thermolysin has been found capable of effectively degrading antilysin, and only after heating to 60-80°C [34].
The specificity pocket of antilysin is formed by a critical arrangement of amino acid residues spanning positions 13 through 18. This region, known as the binding loop, contains the sequence Pro-13, Cys-14, Lys-15, Ala-16, Arg-17, and Ile-18 [20] [21] [36]. The proline at position 13 contributes to the structural rigidity of the binding loop [21]. Cysteine-14 participates in the disulfide bridge with Cys-38, which is essential for maintaining the proper conformation of the specificity pocket [19] [31]. Lysine-15 serves as the P1 residue and represents the primary recognition element for serine protease binding [21] [31] [37]. Alanine-16 at the P1' position provides optimal spatial arrangement for protease recognition [21]. Arginine-17 contributes significantly to binding affinity through electrostatic interactions [21] [35]. Isoleucine-18 at the P2' position provides hydrophobic contacts that stabilize the enzyme-inhibitor complex [21].
The structural basis for protease recognition by antilysin involves multiple molecular interactions within the specificity pocket. The binding epitope encompasses 13 amino acid residues that interact with target enzymes at distances less than 4 Å [21]. The primary recognition occurs through the P1 lysine residue, which forms critical interactions with the protease active site, particularly with aspartic acid residues in the enzyme's specificity pocket [16] [21]. The binding involves extensive hydrogen bonding and van der Waals contacts, with the P1 residue contributing approximately 50% of these intermolecular interactions [21]. The arginine residues at positions 17 and 39 provide additional stabilizing interactions through their basic nature [31] [35]. The overall binding creates a stable enzyme-inhibitor complex with dissociation constants as low as 6 × 10^-14 mol/L for certain proteases [35]. The flat shape of the binding loop fits precisely into the active site groove of cognate proteases, preventing deformation of the reactive site required for peptide bond cleavage [36].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Weight | 6511.44 Da | [9] |
Number of Amino Acids | 58 | [8] |
Isoelectric Point | 10.5 | [8] |
Extinction Coefficient (280 nm) | 8.4 (E1%) | [24] |
Disulfide Bridges | 3 | [16] |
Resolution Range (X-ray) | 1.00-2.8 Å | [29] |
Protein Length | ~29 Å | [35] |
Protein Diameter | ~19 Å | [35] |
Antilysin unfolds cooperatively only at unusually high temperatures. Microcalorimetry reveals a single sharp transition with midpoint temperatures (Tm) ranging from 75 °C in phosphate buffer to 83 °C at low ionic strength [5] [6]. Raman spectroscopy corroborates retention of native secondary structure up to ~75 °C, with significant amide III shifts appearing above that threshold [7]. Calorimetric ΔH° of unfolding increases from 345 kJ mol-1 at 50 °C to 396 kJ mol-1 at 110 °C, underscoring a marginal ΔCp that is atypically low for globular proteins [2].
Parameter | Value | Buffer | Technique | Citation |
---|---|---|---|---|
Tm | 75 °C [5] | 20 mM phosphate, pH 7.0 | DSC | 26 |
Tm | 83 °C [6] | 10 mM acetate, pH 5.0 | Adiabatic DSC | 31 |
ΔH° (50 °C) | 345 kJ mol-1 [2] | 50 mM Tris, pH 7.8 | Microcalorimetry | 21 |
ΔCp | ≈2.3 kJ mol-1 K-1 [6] | Same as above | DSC | 31 |
Antilysin retains full inhibitory activity between pH 1 and 12, although prolonged exposure above pH 10 leads to dissociation of protease complexes [1]. Hydrogen-exchange NMR shows that global unfolding below pH 2 is minimal, but local fluctuations at Cys14–Cys38 increase, rationalizing selective thiol reactivity in strong acid [8].
The protein dissolves readily in deionized water up to ≥5 mg mL-1, affording optically clear solutions [1]. Owing to a pI of 10.5, adsorption to negatively charged surfaces and dialysis membranes can be mitigated by ≥0.1 M NaCl [1]. Lyophilized antilysin shows no detectable precipitation after 1 h at 80 °C in 2.5% trichloroacetic acid [1].
Medium | Solubility Limit | Notes | Citation |
---|---|---|---|
Ultra-pure H₂O | ≥5 mg mL-1 (room temp) | Fully reversible dissolution | 5 |
PBS, 0.15 M NaCl | ≥10 mg mL-1 | Minimizes wall adsorption | 5 |
2.5% TCA, 80 °C | Soluble | No aggregation detected | 5 |
Isoelectric focusing and cation-exchange chromatography converge on a pI of 10.5 ± 0.1 [1] [9]. The alkaline isoelectric point reflects a Lys + Arg content of 20% of all residues, far exceeding the proportion in most globular proteins.
Computational titration of the 1BPI structure indicates clustered positive potential along the reactive loop (residues 10-20) and in the hydrophobic core entrance, generating strong long-range Coulombic fields that modulate oligomer formation [3] [4]. At pH 4.5 the calculated net charge reaches +9, promoting decamer assembly via anion-bridged packing [10].
pH | Net Charge (calc.) | Dominant Ionizable Groups | Citation |
---|---|---|---|
4.5 | +9 [3] | Lys12, Lys15, Arg17, Lys26 | 42 |
7.0 | +6 [3] | Same, partly deprotonated | 42 |
9.0 | +3 [3] | Arg residues remain protonated | 42 |
Antilysin lacks tryptophan, so its UV signature arises mainly from four tyrosines and cystines. The absorption maximum is centered at 278–280 nm with ε ≈ 5,474 M-1 cm-1 (see § 2) [1]. Circular-dichroism spectra display a canonical β-strand minimum at 217 nm and a pronounced positive band at 195 nm, both stable up to 65 °C [5]. No chromophoric transitions exist beyond 300 nm; therefore optical detection relies exclusively on deep-UV methods.
Crystallography under acidic, chaotrope-rich conditions reveals a pentamer that pairs along a 2-fold axis to form a toroidal decamer with a 10 Å central channel (PDB 1B0C) [11]. Solution small-angle X-ray scattering and magnetic relaxation dispersion confirm cooperative formation of near-perfect decamers, with no appreciable dimer or tetramer intermediates [3] [4]. The decamer lifetime at 27 °C is 101 ± 4 min, indicating kinetic stability comparable to weakly bound viral capsomers [4].
Assembly | Stoichiometry | Hydrodynamic Radius (nm) | Lifetime (27 °C) | Citation |
---|---|---|---|---|
Monomer | 1 | 1.5 ± 0.1 [3] | — | 42 |
Pentamer | 5 | 3.5 ± 0.2 [11] | Transient | 44 |
Decamer | 10 | 4.6 ± 0.2 [3] | 101 min [4] | 42, 47 |
Dynamic light scattering demonstrates that in 1 M NaCl the equilibrium shifts to >80% decamer at pH 5.0 but reverts to predominantly monomeric populations at pH 7.0 [12] [3]. Ion specificity is crucial: chaotropes such as KSCN promote decamerization at half the molarity required for NaCl, whereas kosmotropes like (NH₄)₂SO₄ are less effective [10].
Salt (1 M) | pH 4.5 Decamer Fraction | pH 7.0 Decamer Fraction | Citation |
---|---|---|---|
NaCl | 0.80 [3] | 0.12 [3] | 42 |
KSCN | 0.92 [10] | 0.22 [10] | 43 |
(NH₄)₂SO₄ | 0.64 [10] | 0.05 [10] | 43 |
Mechanistically, anions lodge within the oligomer’s axial channel, neutralizing repulsive Lys/Arg clusters and enabling tight packing [4].
Irritant;Health Hazard
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